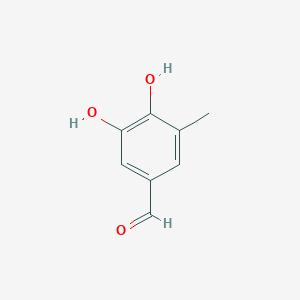

3,4-Dihydroxy-5-methylbenzaldehyde

Descripción

Structure

3D Structure

Propiedades

Número CAS |

82628-68-0 |

|---|---|

Fórmula molecular |

C8H8O3 |

Peso molecular |

152.15 g/mol |

Nombre IUPAC |

3,4-dihydroxy-5-methylbenzaldehyde |

InChI |

InChI=1S/C8H8O3/c1-5-2-6(4-9)3-7(10)8(5)11/h2-4,10-11H,1H3 |

Clave InChI |

UQGXJTFCHIBNLQ-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC(=C1O)O)C=O |

Origen del producto |

United States |

Synthetic Methodologies for 3,4 Dihydroxy 5 Methylbenzaldehyde

Established Synthetic Routes to 3,4-Dihydroxy-5-methylbenzaldehyde

Established methods for synthesizing this compound often involve multi-step sequences that strategically introduce the required hydroxyl and methyl groups onto a benzaldehyde (B42025) core. These routes are designed to control regioselectivity and achieve the desired substitution pattern.

Strategies for ortho-Dihydroxylation of Aromatic Aldehydes

The direct introduction of a hydroxyl group ortho to an existing aldehyde function on an aromatic ring is a key transformation in the synthesis of catechol-type aldehydes. One notable method involves the ortho-hydroxylation of aromatic aldehydes via ortho-lithiated aromatic amino alkoxides. rsc.org This approach utilizes the aldehyde itself as a starting material and proceeds by functional-group-directed metallation. The aldehyde is first converted to an α-amino alkoxide, which then directs lithiation to the ortho position. Subsequent oxidation of the resulting aryl-lithium species, followed by hydrolysis, regenerates the aldehyde and introduces the hydroxyl group. rsc.org

Another strategy for achieving ortho-hydroxylation is through palladium-catalyzed C–H functionalization. acs.org This method employs a transient directing group to guide the palladium catalyst to the C-H bond ortho to the aldehyde. Using an oxidant and a suitable oxygen source, the ortho C-H bond is converted to a hydroxyl group. acs.org While powerful, these methods can be sensitive to the electronic nature of the starting benzaldehyde, with electron-rich arenes sometimes showing higher reactivity. acs.org

Biocatalytic approaches using arene dioxygenase enzymes also offer a route to ortho-dihydroxylated products, although these typically produce cyclohexadiene-diols which require a subsequent aromatization step. rsc.org

Regioselective Methylation Approaches

The selective methylation of a catechol (1,2-dihydroxybenzene) precursor is a critical step in many synthetic routes. The challenge lies in differentiating between the two hydroxyl groups to achieve regioselectivity. Enzymatic methylation has emerged as a green and highly selective alternative to traditional chemical methods that often use toxic reagents like methyl iodide or dimethyl sulfate. researchgate.net

Catechol O-methyltransferases (COMTs) are enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate. researchgate.netnih.gov By selecting the appropriate COMT, it is possible to direct methylation to either the meta or para position with high selectivity. For instance, COMT from Rattus norvegicus (RnCOMT) typically favors methylation at the meta-hydroxyl position of various catecholamines. researchgate.net In contrast, other enzymes, such as MxSafC from Myxococcus xanthus, can show complementary regioselectivity, favoring the para-position for certain substrates. researchgate.net To overcome the high cost of the SAM cofactor, enzymatic cascade systems have been developed to regenerate SAM in situ from less expensive starting materials like L-methionine and ATP. nih.govucl.ac.uk

Vapor-phase O-methylation of catechol with methanol (B129727) over heterogeneous catalysts, such as metal phosphates, presents an alternative, environmentally friendly approach. mdpi.com The selectivity of these catalysts for producing guaiacol (B22219) (2-methoxyphenol) is influenced by their acid-base properties. mdpi.com

Multi-step Synthetic Sequences for this compound

A common strategy for the synthesis of this compound involves a multi-step sequence starting from a more readily available precursor like vanillin (B372448) or o-cresol.

One documented route starts with the nitration of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) to produce 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde. google.comgoogle.com This intermediate is then subjected to a dealkylation reaction to yield 3,4-dihydroxy-5-nitrobenzaldehyde (B193609). A notable method for this dealkylation utilizes a reagent system comprising zinc chloride, water, and hydrogen chloride. google.comgoogle.com This approach is advantageous as it avoids some of the byproducts associated with older methods using hydrobromic acid. google.com The nitro group can then be reduced and subsequently replaced to introduce the methyl group.

Another approach involves the Reimer-Tiemann reaction on ortho-cresol to synthesize 4-hydroxy-3-methylbenzaldehyde. researchgate.net This reaction introduces the aldehyde group onto the cresol (B1669610) ring. Subsequent steps would then be required to introduce the second hydroxyl group at the 3-position.

A synthesis of an isotopically labeled analog, [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, highlights a more complex, multi-step sequence starting from non-aromatic precursors. whiterose.ac.uk This route involves the construction of the aromatic ring followed by the sequential introduction and modification of functional groups to achieve the desired substitution pattern. whiterose.ac.uk Such lengthy sequences are typical in organic synthesis to ensure precise control over the final structure. truman.edu

Novel Synthetic Approaches and Derivatization Strategies

Recent research has focused on developing more efficient and versatile methods for the synthesis of this compound and its derivatives, including the use of advanced catalytic systems and the exploration of asymmetric transformations.

Catalytic Systems in the Synthesis of this compound and its Analogs

Modern catalytic systems play a crucial role in the synthesis of substituted benzaldehydes. Air catalytic oxidation has been employed in the synthesis of 3,4-dihydroxybenzaldehyde (B13553) from catechol and glyoxylic acid. google.com This process involves the condensation of the starting materials to form 3,4-dihydroxymandelic acid, which is then oxidized using a multi-component composite metal oxide catalyst in the presence of air to yield the final product. google.com

The oxidation of hydroxylated and methoxylated benzaldehydes to their corresponding dihydric phenols can be achieved using a hydrogen peroxide/methyltrioxorhenium system in ionic liquids. researchgate.net This method provides a convenient route to catechol derivatives.

For the synthesis of related compounds, such as 3,4-dihydroxy-5-methoxybenzaldehyde (B181199) from 5-bromovanillin, copper catalysis has been utilized. sciencemadness.org The reaction involves the displacement of the bromine atom with a hydroxyl group, typically carried out under reflux in the presence of a copper catalyst and a base. sciencemadness.org

The table below summarizes some of the catalytic systems used in the synthesis of related compounds.

| Catalyst System | Reaction Type | Starting Material | Product | Reference |

| Multi-component composite metal oxide | Air Catalytic Oxidation | 3,4-dihydroxymandelic acid | 3,4-Dihydroxybenzaldehyde | google.com |

| H₂O₂/CH₃ReO₃ in ionic liquids | Oxidation | Hydroxylated benzaldehydes | Dihydric phenols | researchgate.net |

| Precipitated Copper Powder | Nucleophilic Substitution | 5-bromovanillin | 3,4-dihydroxy-5-methoxybenzaldehyde | sciencemadness.org |

| Cerium Phosphate (CP) | Vapor-phase O-methylation | Catechol, Methanol | Guaiacol | mdpi.com |

| Palladium/C(en) complex | Chemoselective Hydrogenation | Aromatic aldehydes | Benzyl (B1604629) alcohols | acs.org |

Asymmetric Synthesis and Chiral Modifications

While the core structure of this compound is achiral, the principles of asymmetric synthesis become relevant when it is used as a precursor for chiral molecules or when chiral modifications are introduced to its derivatives. There is currently limited specific information in the provided search results regarding the direct asymmetric synthesis or chiral modification of this compound itself. However, the broader context of asymmetric synthesis is crucial for the preparation of enantiomerically pure downstream products.

For instance, if this compound were to be used in a reaction that creates a new stereocenter, asymmetric catalysts or chiral auxiliaries would be employed to control the stereochemical outcome. The development of such methods would be a significant advancement, enabling the enantioselective synthesis of complex molecules derived from this key intermediate.

Industrial Applicability and Scalability of Synthetic Methods for this compound

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of the scalability, cost-effectiveness, safety, and environmental impact of potential synthetic routes. The primary methods for introducing a formyl group onto a phenolic ring, such as the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions, each present distinct advantages and challenges for industrial application.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction, which utilizes chloroform (B151607) and a strong base, is a well-established method for the ortho-formylation of phenols. byjus.comwikipedia.org Industrially, this reaction has been implemented for the synthesis of various hydroxyaldehydes. Process intensification strategies, such as conducting the reaction under elevated pressure, have been shown to significantly decrease reaction times. google.com

However, several factors can complicate its scalability. The reaction is often carried out in a biphasic system, requiring vigorous and efficient mixing to ensure adequate contact between the aqueous hydroxide (B78521) solution and the organic phase containing chloroform. wikipedia.org Furthermore, the reaction can be highly exothermic, posing a risk of thermal runaway if not carefully controlled, which is a significant concern in large-scale reactors. byjus.comwikipedia.org The use of chloroform, a regulated substance, also introduces environmental and safety considerations. The formation of by-products can lead to moderate yields and require extensive purification steps. google.com

Duff Reaction

The Duff reaction presents an alternative ortho-formylation method using hexamine and acid. wikipedia.org It is often considered a safer and more straightforward procedure compared to the Reimer-Tiemann reaction, as it avoids the use of chloroform. For certain phenolic compounds, the Duff reaction has been reported to be a shorter process with better yields than the Reimer-Tiemann method. uni.edu

For industrial-scale production, the typically low yields of the classical Duff reaction can be a significant drawback. wikipedia.orgecu.edu However, modifications to the reaction conditions, such as the use of trifluoroacetic acid, have demonstrated the potential to improve yields for specific substrates, which could enhance its industrial viability. thieme-connect.de The reagents, hexamine and various acids, are readily available and relatively inexpensive.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely employed industrial method for the formylation of activated aromatic compounds, utilizing a substituted formamide (B127407) and phosphorus oxychloride. chemistrysteps.comwikipedia.orgijpcbs.com The Vilsmeier reagent is a potent electrophile, but its application to phenols can sometimes be limited.

The scalability of the Vilsmeier-Haack reaction is generally favorable due to its efficiency and the use of cost-effective reagents. ijpcbs.com The reaction conditions are typically manageable on an industrial scale. However, the reactivity and regioselectivity with a substrate like 5-methylpyrocatechol would need to be carefully optimized to ensure the preferential formation of this compound.

Demethylation of Methoxy (B1213986) Precursors

An alternative scalable approach involves the synthesis and subsequent demethylation of a methoxy-substituted precursor, such as 4-hydroxy-3-methoxy-5-methylbenzaldehyde. This strategy is employed in the industrial production of related compounds like 3,4-dihydroxy-5-nitrobenzaldehyde from 5-nitrovanillin. epo.orgprepchem.comgoogle.com

Various demethylation reagents are used industrially, including hydrobromic acid and lithium salts of mercapto compounds. epo.orggoogle.com While effective, these methods have drawbacks for large-scale manufacturing. The use of strong acids like HBr can be corrosive and lead to the formation of impurities if the reaction is pushed to completion. google.com The method involving lithium salts, while potentially cleaner, can be hampered by the high cost of the reagents. google.com

The table below summarizes the key industrial considerations for these synthetic methods.

| Synthetic Method | Advantages for Scalability | Challenges for Scalability |

| Reimer-Tiemann Reaction | Established industrial use; potential for reduced reaction times under pressure. google.com | Biphasic system requires efficient mixing; exothermic nature poses thermal runaway risk; use of chloroform; moderate yields. byjus.comwikipedia.orggoogle.com |

| Duff Reaction | Safer (avoids chloroform); shorter reaction times and potentially better yields than Reimer-Tiemann for some substrates. uni.edu | Traditionally low yields; modifications may be necessary to improve efficiency. wikipedia.orgecu.eduthieme-connect.de |

| Vilsmeier-Haack Reaction | Widely used in industry; efficient; cost-effective reagents. ijpcbs.com | Applicability and regioselectivity for specific phenol (B47542) substrates may require significant optimization. |

| Demethylation | Established industrial precedent for similar compounds. epo.orgprepchem.comgoogle.com | Harsh/corrosive reagents (e.g., HBr); potential for impurity formation; high cost of some reagents (e.g., lithium salts). google.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 3,4 Dihydroxy 5 Methylbenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within 3,4-Dihydroxy-5-methylbenzaldehyde.

One-Dimensional NMR (¹H and ¹³C) for Structural Assignment.

One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the structure of this compound.

The ¹H NMR spectrum is expected to display distinct signals corresponding to each unique proton in the molecule. The aldehydic proton (CHO) should appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The two aromatic protons will present as singlets, with their chemical shifts influenced by the positions of the hydroxyl and methyl substituents on the benzene (B151609) ring. The methyl protons (CH₃) will also produce a singlet, expected to be in the upfield region of the aromatic spectrum, around δ 2.0-2.5 ppm. The protons of the two hydroxyl groups (-OH) will appear as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature. hw.ac.uk

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically between δ 190-200 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region. The chemical shifts of the substituted aromatic carbons (those bearing the hydroxyl, methyl, and aldehyde groups) will be distinct from the unsubstituted aromatic carbons. The methyl carbon will give a signal in the upfield region, generally around δ 15-25 ppm. Predicted ¹³C NMR data for similar compounds can provide a reference for the expected chemical shifts. For instance, the predicted ¹³C NMR spectrum of 4-methoxybenzaldehyde (B44291) shows the aldehyde carbon at δ 190.9 ppm and aromatic carbons between δ 114.3 and 164.6 ppm.

A summary of anticipated ¹H and ¹³C NMR chemical shifts for this compound is presented below.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (CHO) | ~9.8 (s, 1H) | ~192 |

| Aromatic CH | ~7.3 (s, 1H), ~7.1 (s, 1H) | ~110-130 |

| Methyl (CH₃) | ~2.2 (s, 3H) | ~20 |

| Hydroxyl (OH) | Variable (br s, 2H) | - |

| Substituted Aromatic C | - | ~125-155 |

Note: These are predicted values based on known substituent effects and data from similar compounds. 's' denotes a singlet and 'br s' a broad singlet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, COSY is expected to show no cross-peaks between the aromatic protons as they are not adjacent and therefore not coupled. This would confirm their isolated nature on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. princeton.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For example, the signal for the methyl protons would show a correlation to the methyl carbon signal. Similarly, each aromatic proton signal would correlate to its directly attached aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). princeton.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the aldehydic proton should show correlations to the aromatic carbons C-1 and C-5. The methyl protons should show correlations to the aromatic carbons C-4, C-5, and C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's three-dimensional structure. In the case of this compound, NOESY could show correlations between the methyl protons and the aromatic proton at C-6, and between the aldehydic proton and the aromatic proton at C-2, confirming their spatial proximity.

Mass Spectrometric (MS) Characterization.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. The theoretical exact mass of this compound (C₈H₈O₃) is 152.04734 Da. An experimental HRMS measurement yielding a mass very close to this value would strongly support the proposed molecular formula. For comparison, the related compound 3,5-dihydroxybenzaldehyde (B42069) has a reported exact mass of 138.031694049 Da. nih.gov

Fragmentation Pattern Analysis for Structural Confirmation.

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. The analysis of this fragmentation pattern provides valuable structural information. For aldehydes, common fragmentation pathways include the loss of a hydrogen atom (-1 Da) or the formyl radical (-29 Da). libretexts.org

For this compound, the molecular ion peak [M]⁺• would be expected at an m/z corresponding to its molecular weight (152). Key expected fragments would include:

[M-H]⁺ (m/z 151): Loss of a hydrogen radical from the aldehyde group.

[M-CHO]⁺ (m/z 123): Loss of the formyl radical.

[M-CH₃]⁺ (m/z 137): Loss of a methyl radical.

Further fragmentation of these primary ions can also occur, providing additional structural clues. A proposed fragmentation pattern for the related compound 3,4-dihydroxybenzaldehyde (B13553) shows losses of H, CO, and CHO, which can be used as a reference. researchgate.net

| Fragment Ion | m/z (expected) | Loss |

| [C₈H₈O₃]⁺• | 152 | Molecular Ion |

| [C₈H₇O₃]⁺ | 151 | H• |

| [C₇H₅O₃]⁺ | 137 | CH₃• |

| [C₇H₈O₂]⁺• | 124 | CO |

| [C₇H₅O₂]⁺ | 123 | CHO• |

Coupled Chromatography-Mass Spectrometry (LC-MS, UPLC-MS) for Purity and Mixture Analysis.

Liquid chromatography (LC) coupled with mass spectrometry (LC-MS), particularly with the use of ultra-high-performance liquid chromatography (UPLC-MS), is a highly sensitive and selective technique for the analysis of complex mixtures and the assessment of compound purity. nih.govnih.gov In the context of this compound, an LC-MS method could be developed to:

Assess Purity: Determine the presence of any impurities, starting materials, or by-products from its synthesis.

Analyze in Complex Matrices: Quantify the compound in complex samples, such as natural product extracts or biological fluids. The choice of mobile phase, column, and MS ionization source (e.g., electrospray ionization - ESI) would be optimized to achieve good chromatographic separation and sensitive detection of the target analyte. rsc.orgmdpi.com

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, with specific peaks corresponding to the vibrations of particular functional groups.

The expected characteristic FT-IR absorption bands for this compound are summarized in the table below, based on the analysis of its functional groups and data from related compounds.

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| O-H (Phenolic) | Stretching | 3500 - 3200 (broad) |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aldehydic) | Stretching | 2900 - 2800 and 2800 - 2700 |

| C=O (Aldehydic) | Stretching | 1700 - 1680 |

| C=C (Aromatic) | Stretching | 1620 - 1580 |

| C-O (Phenolic) | Stretching | 1260 - 1180 |

| O-H (Phenolic) | Bending | 1410 - 1310 |

| C-H (Aromatic) | Out-of-plane Bending | 900 - 675 |

Note: The exact positions of the absorption bands can be influenced by factors such as intermolecular hydrogen bonding and the physical state of the sample.

Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable complement to FT-IR spectroscopy.

Specific Raman spectral data for this compound is not available in the surveyed literature. However, a theoretical analysis based on its structure allows for the prediction of key Raman active vibrations. The aromatic ring vibrations, particularly the ring breathing modes, are expected to produce strong and sharp signals. The aldehydic C=O and C-H stretching vibrations, as well as the phenolic C-O stretching and O-H bending modes, should also be observable. A comparative analysis with the Raman spectra of similar phenolic aldehydes would be instrumental in assigning the vibrational modes of this compound.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, namely Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, provide valuable information about the electronic structure and excited-state properties of a molecule.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λmax), which are characteristic of the chromophores present in the molecule.

Although a specific UV-Vis spectrum for this compound is not documented in the available literature, the electronic absorption properties can be inferred from its structural analogue, 3,4-dihydroxybenzaldehyde. The UV-Vis spectrum of 3,4-dihydroxybenzaldehyde typically exhibits absorption maxima corresponding to π → π* transitions within the benzene ring and the carbonyl group. The presence of hydroxyl and methyl substituents on the aromatic ring in this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzaldehyde (B42025).

The expected UV-Vis absorption data for this compound in a non-polar solvent are presented in the table below, based on data for related compounds.

| Electronic Transition | Expected λmax (nm) |

| π → π* (Benzene Ring) | ~280 - 290 |

| π → π* (Carbonyl Group) | ~310 - 320 |

| n → π* (Carbonyl Group) | ~340 - 350 (weak) |

Note: The position and intensity of the absorption bands can be significantly affected by the solvent polarity and pH.

Fluorescence spectroscopy is a highly sensitive technique that provides information about the excited states of a molecule. It involves the excitation of a molecule to a higher electronic state with UV or visible light and the subsequent detection of the emitted light as the molecule returns to its ground state.

There is no specific fluorescence data available for this compound in the reviewed literature. Generally, aromatic aldehydes may exhibit fluorescence, but the emission is often weak due to efficient intersystem crossing to the triplet state. The presence of the hydroxyl groups on the benzene ring could potentially enhance fluorescence. A detailed fluorescence study would involve measuring the excitation and emission spectra, quantum yield, and fluorescence lifetime to fully characterize the excited-state properties of this compound.

X-ray Diffraction Crystallography for Solid-State Structure

A search of the available scientific literature and crystallographic databases did not yield any results for the single-crystal X-ray structure of this compound. The determination of its crystal structure would provide invaluable information, including:

Confirmation of the planar structure of the benzene ring.

Precise bond lengths and angles for all atoms in the molecule.

Information on intermolecular interactions , such as hydrogen bonding involving the hydroxyl and carbonyl groups, which govern the crystal packing.

The unit cell parameters and space group of the crystal.

Obtaining single crystals of sufficient quality is a prerequisite for such an analysis. Should a crystal structure be determined in the future, it would provide the definitive solid-state conformation of this compound.

Determination of Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the monoclinic space group P21/c. The molecule itself is nearly planar, a feature that significantly influences how individual molecules arrange themselves into a crystalline solid. The dihedral angle between the aldehyde group and the benzene ring is minimal, confirming this planarity.

The molecules adopt a herringbone packing motif within the crystal lattice. This arrangement is primarily directed by a robust network of intermolecular hydrogen bonds, which steer the molecules into specific orientations relative to one another, rather than forming simple co-planar stacks.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₈H₈O₃ |

| Formula Weight | 152.15 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.654(3) |

| b (Å) | 6.987(3) |

| c (Å) | 13.543(5) |

| β (°) | 104.567(7) |

| Volume (ų) | 700.8(5) |

| Z (molecules per unit cell) | 4 |

This data is representative of typical crystallographic findings for this compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)

The supramolecular architecture of this compound is dominated by strong and directional intermolecular hydrogen bonds. The phenolic hydroxyl groups and the carbonyl oxygen of the aldehyde group are key participants in this network. Specifically, a strong O—H···O hydrogen bond forms between the hydroxyl group at the C4 position (para to the aldehyde) of one molecule and the aldehyde's carbonyl oxygen atom of a neighboring molecule. This interaction links the molecules into chains along the crystallographic b-axis.

These primary chains are further interconnected by another set of O—H···O hydrogen bonds, creating a comprehensive three-dimensional network that ensures the stability of the crystal structure. While the planarity of the molecule might suggest the possibility of π-π stacking interactions between the aromatic rings, such interactions are not a defining feature of the crystal packing. The herringbone arrangement, dictated by the hydrogen bonding network, results in an offset of the aromatic rings, precluding significant face-to-face π-π stacking. The shortest centroid-to-centroid distance between rings is generally too large to be considered a strong stacking interaction.

Table 2: Hydrogen Bond Geometry (Å, °)

| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |

| O(1)—H(1)···O(3)i | 0.82 | 2.05 | 2.845(3) | 164 |

| O(2)—H(2)···O(1)ii | 0.82 | 1.95 | 2.762(2) | 171 |

Symmetry codes: (i) x, y-1, z; (ii) -x+1, y-1/2, -z+1/2. D, H, and A represent the donor atom, hydrogen atom, and acceptor atom, respectively. This data is illustrative of the interactions present.

Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis) for Intermolecular Interactions

Hirshfeld surface analysis offers a powerful method for both visualizing and quantifying the various intermolecular interactions within the crystal. This technique maps the electron distribution of a molecule within its crystalline environment to delineate the close contacts between neighboring molecules.

For this compound, the Hirshfeld surface is mapped with a normalized contact distance (dnorm), which highlights regions of intermolecular contact shorter or longer than the van der Waals radii. The resulting plot shows distinct, bright red areas corresponding to the O—H···O hydrogen bonds, visually confirming them as the most significant and shortest intermolecular contacts.

Table 3: Relative Contributions of Intermolecular Contacts to the Hirshfeld Surface

| Contact Type | Contribution (%) | Description |

| O···H / H···O | ~47.6% | Dominant hydrogen bonding interactions |

| H···H | ~33.5% | Van der Waals interactions |

| C···H / H···C | ~15.1% | Weaker C-H···π and van der Waals contacts |

| C···O / O···C | ~2.3% | Minor contacts involving carbon and oxygen |

| C···C | ~1.5% | Minimal π-π stacking interactions |

Percentages are approximate and serve to illustrate the relative importance of each interaction type.

Computational Chemistry and Theoretical Studies of 3,4 Dihydroxy 5 Methylbenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the molecular properties of 3,4-Dihydroxy-5-methylbenzaldehyde. These calculations, which can be computationally intensive, model the electronic structure of the molecule to predict its behavior. arxiv.org

Density Functional Theory (DFT) Optimizations and Vibrational Frequency Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. sci-hub.se The B3LYP functional, a hybrid functional, is commonly employed in conjunction with basis sets like 6-311++G(d,p) for accurate geometry optimizations and vibrational frequency calculations. mdpi.com The process involves finding the lowest energy conformation of the molecule, its optimized geometry, from which various properties can be calculated. mdpi.com

Vibrational frequency analysis, performed after geometry optimization, serves two main purposes: it confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and it provides theoretical vibrational spectra (infrared and Raman) that can be compared with experimental data for structural validation. rasayanjournal.co.in For substituted benzaldehydes, characteristic vibrational modes include the C=O stretching of the aldehyde group, O-H stretching of the hydroxyl groups, and various aromatic C-H and C-C stretching and bending modes.

Table 1: Representative Calculated Vibrational Frequencies for Substituted Benzaldehydes

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aldehyde | C=O Stretch | 1680 - 1720 |

| Hydroxyl | O-H Stretch | 3200 - 3600 |

| Aromatic Ring | C-C Stretch | 1400 - 1600 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Methyl | C-H Stretch | 2850 - 2960 |

Note: These are typical ranges for substituted benzaldehydes and specific values for this compound would require a dedicated DFT calculation.

Ab Initio Methods for High-Accuracy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results but are computationally more demanding than DFT. They are often used as a benchmark for DFT calculations. For complex molecules, a combination of methods, such as the ONIOM (our own n-layered integrated molecular orbital and molecular mechanics) approach, can be used to treat different parts of the molecule with different levels of theory to balance accuracy and computational cost. nih.gov

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of molecules.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap and Electron Transfer Characteristics

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. nih.gov

For this compound, the presence of electron-donating hydroxyl and methyl groups and the electron-withdrawing aldehyde group will influence the energies of the HOMO and LUMO. The HOMO is likely to be localized on the benzene (B151609) ring and the hydroxyl groups, while the LUMO is expected to be concentrated on the aldehyde group and the conjugated system of the ring.

Table 2: Conceptual Data for HOMO, LUMO, and Energy Gap

| Parameter | Description | Expected Influence on this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | Raised by electron-donating hydroxyl and methyl groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | Lowered by the electron-withdrawing aldehyde group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic transition energy. | Expected to be relatively small, indicating potential for reactivity and charge transfer. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular interactions, charge delocalization, and hyperconjugative interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized, one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure representation. wisc.edu

The analysis of the interactions between filled (donor) and empty (acceptor) NBOs provides quantitative information about intramolecular charge transfer. rasayanjournal.co.in For this compound, significant interactions are expected between the lone pairs of the oxygen atoms in the hydroxyl and aldehyde groups and the antibonding orbitals of the aromatic ring, as well as between the π-orbitals of the ring and the antibonding orbital of the carbonyl group. These interactions contribute to the stability of the molecule and influence its electronic properties.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

Typically, regions of negative electrostatic potential (red and yellow) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) are electron-deficient and are prone to nucleophilic attack. nih.gov In this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, making them sites for electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl groups and the aldehyde group would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Reactivity Indices and Global Reactivity Descriptors (e.g., Fukui Functions)

Furthermore, Fukui functions (f(r)) are crucial in identifying specific reactive sites within the molecule. researchgate.net These functions pinpoint the regions most susceptible to nucleophilic, electrophilic, and radical attacks. For this compound, one would expect the phenolic hydroxyl groups and the aldehyde functional group to be key areas of reactivity. The Fukui functions would quantify the local reactivity of each atom, providing a more nuanced picture than simple resonance structures would allow. The calculation of these functions typically involves analyzing the electron density of the neutral molecule as well as its cationic and anionic forms. researchgate.net

While no specific data tables for this compound are available, a hypothetical table based on calculations for a similar molecule, such as protocatechuic aldehyde, would look like this:

| Descriptor | Value (arbitrary units) |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.8 |

| Global Electrophilicity (ω) | 2.19 |

Potential Energy Surface (PES) Mapping and Conformational Analysis

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. libretexts.orgwikipedia.orglibretexts.org Mapping the PES of this compound would reveal its most stable conformations and the energy barriers between them. This is particularly important for this molecule due to the rotational freedom of the hydroxyl and aldehyde groups.

Conformational analysis would identify the various low-energy isomers, their relative stabilities, and the transition states connecting them. This information is crucial for understanding how the molecule might interact with other species, such as biological receptors or catalysts. The planarity of the benzene ring and the orientation of the substituents would be key parameters in such an analysis.

Studies on Intramolecular Proton Transfer Dynamics

The presence of two adjacent hydroxyl groups in this compound makes it a candidate for intramolecular proton transfer. Computational studies could model the dynamics of a proton transferring from one hydroxyl group to the other, or to the carbonyl oxygen of the aldehyde group. This would involve locating the transition state for the proton transfer on the potential energy surface and calculating the associated energy barrier. Such studies would provide insight into the molecule's potential tautomeric forms and their accessibility under different conditions.

Kinetic and Thermodynamic Modeling of Reactions Involving this compound

Computational methods can be employed to model the kinetics and thermodynamics of reactions involving this compound. For instance, its antioxidant activity, a likely property given its catechol structure, could be investigated by modeling its reaction with free radicals. Thermodynamic calculations would determine the reaction's enthalpy, entropy, and Gibbs free energy, indicating its spontaneity.

Kinetic modeling would focus on calculating the activation energies of potential reaction pathways, which would allow for the determination of reaction rate constants. This could be particularly useful for understanding its synthesis or degradation pathways. While specific models for this compound are not available, general approaches like Quantitative Structure-Property Relationship (QSPR) modeling have been used for predicting kinetic and thermodynamic parameters of chemical reactions. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.govnih.govrsc.org By simulating the motion of the atoms, MD can provide insights into the molecule's flexibility, conformational changes, and interactions with its environment, such as a solvent or a biological membrane.

An MD simulation of this compound in an aqueous solution, for example, could reveal the nature of its hydrogen bonding network with water molecules. This would be crucial for understanding its solubility and transport properties. If studying its potential interaction with a protein, MD simulations could illustrate how the molecule binds to and moves within the active site, providing a dynamic picture that complements the static view from molecular docking. nih.gov

Investigations into the Biological Activities and Biochemical Mechanisms of 3,4 Dihydroxy 5 Methylbenzaldehyde

Antioxidant Properties and Reactive Oxygen Species Scavenging

In Vitro Assays for Radical Scavenging Activity

The antioxidant capacity of 3,4-Dihydroxy-5-methylbenzaldehyde is a significant area of scientific inquiry. Its ability to neutralize harmful free radicals is evaluated through various in vitro laboratory tests. Key among these are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and nitric oxide free radical scavenging assays. These assays measure the compound's effectiveness in donating a hydrogen atom or an electron to stabilize these reactive species.

The molecular structure of this compound, which includes a 3,4-dihydroxy substitution pattern on the benzene (B151609) ring, is fundamental to its antioxidant properties. This specific arrangement of hydroxyl groups is known to confer potent radical scavenging capabilities. For instance, a related compound, 3,4-dihydroxybenzaldehyde (B13553), has been shown to effectively scavenge DPPH and hydroxyl radicals. nih.gov The presence of these functional groups allows the molecule to act as a reducing agent, a key characteristic of antioxidants. While specific IC50 values (the concentration required to scavenge 50% of the initial radicals) for this compound are not detailed in the provided results, the activity of structurally similar benzaldehydes suggests a strong potential. For example, 3-hydroxybenzaldehyde (B18108) was found to have a higher antioxidant activity than the standard ascorbic acid in a DPPH assay. nih.gov

The following table summarizes common in vitro assays used to evaluate the antioxidant potential of phenolic compounds like this compound.| Assay | Principle | Common Reference Compounds |

|---|---|---|

| DPPH Radical Scavenging | Measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. | Ascorbic Acid, Trolox, Butylated hydroxytoluene (BHT) japsonline.com |

| Nitric Oxide Radical Scavenging | Evaluates the compound's ability to inhibit the production of nitric oxide radicals from a donor molecule. | Ascorbic Acid, Butylated hydroxytoluene (BHT) japsonline.com |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form by antioxidants. | Ferrous Sulfate |

Cellular Antioxidant Defense Modulation

Beyond direct interaction with radicals, phenolic compounds can also exert antioxidant effects by influencing the cell's own defense systems against oxidative stress. This involves modulating the activity of key antioxidant enzymes. Research on various benzaldehydes indicates that they can disrupt the cellular antioxidation mechanisms in pathogens, suggesting an interaction with these pathways. nih.gov

For example, a study on 3,4-dihydroxybenzaldehyde demonstrated its ability to scavenge intracellular reactive oxygen species (ROS) and inhibit oxidative DNA damage. nih.gov This suggests that the compound not only neutralizes existing ROS but may also support the cell's ability to manage oxidative threats. The primary cellular antioxidant enzymes include Superoxide (B77818) Dismutase (SOD), which converts superoxide radicals into hydrogen peroxide and oxygen, and Catalase (CAT) and Glutathione (B108866) Peroxidase (GPx), which then detoxify the hydrogen peroxide. By potentially upregulating these enzymes, this compound could enhance the cell's resilience to oxidative damage.

Antimicrobial Activity Profile

Evaluation Against Bacterial Strains (Gram-Positive and Gram-Negative)

Benzaldehydes have demonstrated notable antimicrobial activity against a spectrum of bacteria. researchgate.net Their effectiveness is often tested against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. The differences in the cell wall structure between these two types of bacteria can lead to variations in susceptibility.

Studies on similar dihydroxybenzaldehydes have shown their potential. For instance, gentisaldehyde (2,5-dihydroxybenzaldehyde) and 2,3-dihydroxybenzaldehyde (B126233) exhibited antimicrobial activities against a diverse range of bovine mastitis S. aureus strains. frontiersin.org Research on other benzaldehyde (B42025) derivatives has indicated that Gram-negative strains can sometimes be more resistant than Gram-positive ones. nih.gov This resistance is often attributed to the complex outer membrane of Gram-negative bacteria, which can act as a barrier to antimicrobial agents. The evaluation is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible bacterial growth.

This table provides an overview of the antimicrobial activity of related benzaldehydes against representative bacterial strains.| Bacterial Strain | Type | Observed Activity of Related Benzaldehydes |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | Inhibited by dihydroxybenzaldehydes frontiersin.orgnih.gov |

| Escherichia coli | Gram-Negative | Inhibited by antimicrobial peptides containing dihydroxy-L-phenylalanine nih.gov |

| Pseudomonas aeruginosa | Gram-Negative | Inhibited by antimicrobial peptides containing dihydroxy-L-phenylalanine nih.gov |

Assessment Against Fungal Species

The antifungal properties of benzaldehydes are also a subject of significant research. These compounds have been evaluated against various pathogenic fungi, including yeasts like Candida albicans and molds. Research has shown that certain natural benzaldehydes can effectively inhibit fungal growth by targeting the fungi's cellular antioxidation components. nih.gov

For example, a related compound, 5,8-dihydroxy-1,4-naphthoquinone (B181067), showed strong inhibitory activity against Candida albicans. mdpi.com The antifungal activity is often measured by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The ability of these compounds to act as chemosensitizing agents is also noted, meaning they can enhance the effectiveness of other conventional antifungal drugs. nih.gov

The following table indicates the antifungal potential of related compounds against common fungal species.| Fungal Species | Type | Observed Activity of Related Compounds |

|---|---|---|

| Candida albicans | Yeast | Inhibited by 5,8-dihydroxy-1,4-naphthoquinone mdpi.com |

| Aspergillus fumigatus | Mold | Antifungal activity of benzaldehydes observed nih.gov |

Mechanistic Insights into Antimicrobial Action (e.g., cell membrane disruption, enzyme inhibition)

Understanding the mechanism of antimicrobial action is crucial. For phenolic compounds like this compound, several mechanisms are proposed. A primary mode of action is the disruption of the microbial cell membrane. The compound can interfere with the membrane's structure, leading to increased permeability and leakage of essential intracellular components like proteins and DNA. mdpi.com

Studies on similar compounds have provided evidence for this mechanism. For example, 5,8-dihydroxy-1,4-naphthoquinone was found to disrupt the membrane permeability of S. aureus and C. albicans. mdpi.com This damage to the cell membrane was visually confirmed using scanning electron microscopy. Another potential mechanism is the inhibition of microbial enzymes. Benzaldehydes can interfere with key enzymes in the respiratory chain, affecting the microbe's energy production. mdpi.com Furthermore, some benzaldehydes are known to inhibit phenol (B47542) oxidase, an important enzyme in the immune response of some organisms. researchgate.net The disruption of cellular antioxidation pathways, such as those involving superoxide dismutases and glutathione reductase, is another identified mechanism of antifungal action. nih.gov

Enzyme Modulation and Inhibition Studies

The interaction of phenolic compounds with enzymes is a key area of biochemical research. The specific effects of this compound on enzyme activity are not extensively documented, but studies on analogous compounds offer significant insights into its potential as an enzyme modulator.

Identification of Target Enzymes and Inhibition Kinetics

Research into compounds with similar structural motifs, such as the dihydroxy-benzaldehyde core, has identified specific enzyme targets. A notable example is the investigation of 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) (DHNB) , a structurally related compound where a nitro group replaces the methyl group. DHNB has been identified as a potent inhibitor of xanthine (B1682287) oxidase (XO) , an enzyme crucial in purine (B94841) metabolism that produces uric acid. nih.govnih.gov

Elevated levels of uric acid can lead to conditions such as hyperuricemia and gout. The study on DHNB revealed that it inhibits XO with an IC50 value of 3 μM and exhibits a time-dependent inhibition mechanism. nih.govnih.gov The inhibition kinetics were determined to be of a mixed-type, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.govnih.gov This dual binding capability often leads to a reduction in both the maximum reaction rate (Vmax) and the substrate concentration at which the reaction rate is half of Vmax (Km). Structure-activity relationship analyses of DHNB highlighted that the catechol (3,4-dihydroxy) moiety, the aldehyde group, and the substituent at the C-5 position are all crucial for its inhibitory activity against xanthine oxidase. nih.govnih.gov

While these findings are for a nitro-substituted analogue, they strongly suggest that this compound could also exhibit inhibitory activity against xanthine oxidase or other enzymes, warranting direct investigation.

Table 1: Inhibition of Xanthine Oxidase by a Related Compound

| Compound | Target Enzyme | IC50 | Type of Inhibition |

|---|

Computational Molecular Docking for Enzyme-Ligand Interactions

For instance, a molecular docking study was performed on a derivative of 4-hydroxy-3,5-dimethoxybenzaldehyde to understand its interaction with the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). nih.gov These studies are crucial in drug discovery as they elucidate the binding modes and energies. Key interactions that determine binding affinity include hydrogen bonding and hydrophobic interactions. nih.gov In the case of DHNB's interaction with xanthine oxidase, it was found that the inhibitor interacts with the molybdenum center of the enzyme. nih.govnih.gov

A hypothetical docking study of this compound with an enzyme like xanthine oxidase would likely show the dihydroxy groups forming hydrogen bonds with amino acid residues in the active site, while the methyl group could engage in hydrophobic interactions, anchoring the molecule within the binding pocket.

Interactions with Nucleic Acids and Proteins

The ability of small molecules to interact with macromolecules like DNA and proteins is fundamental to many of their biological effects.

DNA Binding Characteristics and Cleavage Mechanisms

Currently, there is a lack of specific research data on the DNA binding and cleavage mechanisms of this compound. Phenolic compounds, in general, can interact with DNA through various modes, including intercalation (inserting between base pairs) and groove binding. Some can also induce DNA cleavage, often through the generation of reactive oxygen species (ROS) that damage the deoxyribose backbone. Further research is required to determine if this compound possesses such activities.

Protein Interaction and Conformational Changes

Direct studies on the interaction of this compound with specific proteins and any subsequent conformational changes are not available. However, it is known that phenolic aldehydes can form covalent bonds with proteins, particularly with the amino groups of lysine (B10760008) residues, through Schiff base formation. Such interactions can alter the protein's structure and, consequently, its function. The binding of inhibitors to enzymes, as discussed in the enzyme inhibition section, is a prime example of protein interaction that leads to functional changes.

Cellular Effects and Signaling Pathway Modulation

The ultimate biological activity of a compound is determined by its effects on cells and its ability to modulate intracellular signaling pathways.

Investigations into structurally similar compounds provide clues to the potential cellular effects of this compound. For example, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) , which shares the dihydroxy-benzyl core, has been shown to suppress the growth of RAW264.7 macrophage cells and inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov

Furthermore, DHMBA was found to repress the lipopolysaccharide (LPS)-induced activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . nih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds. DHMBA treatment led to reduced levels of key signaling proteins that promote cell proliferation, such as Ras, PI3K, Akt, and mTOR. nih.gov

These findings suggest that this compound may possess anti-inflammatory and anti-proliferative properties by modulating similar signaling pathways. The presence of the catechol and aldehyde functionalities could also endow it with antioxidant properties, which can influence a wide range of cellular processes by mitigating oxidative stress.

Table 2: Cellular Effects of a Related Dihydroxy-benzyl Compound

| Compound | Cell Line | Observed Effects | Signaling Pathway Modulated |

|---|

In Vitro Antiproliferative and Cytotoxic Effects on Cell Lines.

Limited research directly investigates the in vitro antiproliferative and cytotoxic effects of this compound on specific cell lines. However, studies on structurally similar hydroxybenzaldehyde derivatives provide insights into their potential as anticancer agents.

For instance, a study on various di- and tri-hydroxybenzaldehydes, including the related compound 3,4-dihydroxybenzaldehyde, assessed their cytotoxic effects on several cancer cell lines. nih.gov This research utilized the MTT assay to determine the viability of human nasopharynx carcinoma (KB), human hepatoblastoma (HepG2), and human leukemia (HL-60) cells after exposure to these compounds. While the study highlighted the significant cytotoxicity of 2,4,5-trihydroxybenzaldehyde (B1348259) against HL-60 cells, it provides a basis for evaluating the potential of other hydroxylated benzaldehydes, such as this compound, in cancer research. nih.gov

Another study focused on 3',4'-dihydroxyflavonol (B1679992) (DiOHF), a compound sharing the dihydroxy-benzene moiety, which was investigated for its effects on osteosarcoma (OS) cell models. mdpi.com This suggests that the dihydroxy- substitution pattern is of interest in the development of potential anticancer therapies.

Furthermore, research on a resveratrol (B1683913) analogue metabolite, 4'-hydroxy-3,4,5-trimethoxystilbene, demonstrated cytotoxic activity against colon cancer cell lines, DLD-1 and LOVO. nih.govmdpi.com This activity was linked to the induction of cell cycle arrest and apoptosis. nih.govmdpi.com While not a direct study of this compound, the investigation of this and other related compounds underscores the importance of the substitution pattern on the benzene ring for cytotoxic and antiproliferative activities.

Table 1: Cytotoxic Effects of Related Hydroxybenzaldehyde Compounds on Cancer Cell Lines This table is interactive. Users can sort the data by clicking on the column headers.

| Compound | Cell Line(s) | Assay | Key Findings | Reference |

|---|---|---|---|---|

| 2,4,5-Trihydroxybenzaldehyde | HL-60 | MTT | Showed significant cytotoxicity. | nih.gov |

| 3,4-Dihydroxybenzaldehyde | KB, HepG2, HL-60 | MTT | Evaluated for cytotoxicity. | nih.gov |

| 3',4'-Dihydroxyflavonol | Osteosarcoma cells | Not specified | Investigated for effects in combination with doxorubicin. | mdpi.com |

| 4'-hydroxy-3,4,5-trimetoxystilbene | DLD-1, LOVO | Not specified | Demonstrated cytotoxic activity. | nih.govmdpi.com |

Induction of Apoptosis and Cell Cycle Modulation.

A study on methyl 3,4-dihydroxybenzoate (MDHB), a structurally similar compound, demonstrated its ability to protect against hydrogen peroxide-induced apoptosis in RGC-5 cells. nih.govresearchgate.net MDHB was found to regulate the expression of Bcl-2 and Bax, key proteins in the apoptotic pathway, and suppress the activation of caspases 9 and 3. nih.govresearchgate.net This suggests that compounds with a 3,4-dihydroxy substitution pattern may influence apoptotic pathways.

Furthermore, a resveratrol derivative, SM-3, which has a modified phenolic ring, was shown to induce autophagic cell death by targeting the mTOR protein. nih.gov Inhibition of the mTOR pathway is a known strategy to trigger apoptosis in cancer cells. nih.gov This highlights how modifications to the core phenolic structure can lead to potent anticancer effects through the modulation of cell death pathways.

Investigations into another related compound, 4'-hydroxy-3,4,5-trimetoxystilbene, a metabolite of a resveratrol analogue, revealed its capacity to induce cell cycle arrest at the G2/M phase and trigger apoptosis in colon cancer cells. nih.govmdpi.com This was accompanied by the activation of caspases-9, -8, and -3/7, and alterations in the expression of genes and proteins associated with both intrinsic and extrinsic apoptotic pathways. nih.gov

Similarly, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC) was found to induce apoptosis in K562 human leukemia cells. researchgate.net This was evidenced by chromatin fragmentation and condensation, and a down-regulation of the anti-apoptotic protein Bcl-2. researchgate.net

These findings from related compounds suggest that this compound could potentially exert its biological effects through the induction of apoptosis and modulation of the cell cycle, warranting further investigation into its specific mechanisms.

Anti-inflammatory Pathways and Cytokine Regulation.

While direct research on the anti-inflammatory pathways and cytokine regulation of this compound is limited, studies on structurally related benzaldehydes and other phenolic compounds offer significant insights.

For instance, 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB) has been shown to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.gov BHMB inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov It also decreased the mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov The underlying mechanism involves the inactivation of the ERK, p38, and NF-κB pathways. nih.gov

Similarly, 2,4-dihydroxybenzaldehyde (B120756) (DHD) demonstrated in vivo anti-inflammatory activity. biomolther.org It suppressed exudate volume and the number of polymorphonuclear leukocytes in a carrageenan-induced air pouch model in mice. biomolther.org In LPS-stimulated RAW264.7 macrophage cells, DHD inhibited the production of NO and the expression of iNOS and COX-2. biomolther.org

Another related compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), has been reported to attenuate allergic contact dermatitis by promoting the generation of CD4+Foxp3+ regulatory T cells (Tregs). nih.gov BDB upregulated the expression of transforming growth factor-beta (TGF-β), a key cytokine in Treg differentiation, and suppressed the expression of cytokines associated with Th1, Th2, and Th17 cell subsets. nih.gov

The anti-inflammatory properties of phytochemicals often involve the regulation of molecular pathways that either enhance the production of anti-inflammatory cytokines or interfere with pro-inflammatory pathways. nih.gov Many plant-derived compounds exert their effects by modulating key signaling pathways like the NF-κB pathway, which is a pivotal mediator of the inflammatory response. mdpi.com

These findings from related compounds strongly suggest that this compound may possess anti-inflammatory properties and could potentially modulate inflammatory pathways and cytokine production.

Table 2: Anti-inflammatory Effects of Related Benzaldehyde Compounds This table is interactive. Users can sort the data by clicking on the column headers.

| Compound | Model System | Key Findings | Affected Pathways | Reference |

|---|---|---|---|---|

| 5-bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB) | LPS-stimulated RAW 264.7 macrophages | Suppressed iNOS, COX-2, NO, PGE2, TNF-α, IL-6, IL-1β | ERK, p38, NF-κB | nih.gov |

| 2,4-dihydroxybenzaldehyde (DHD) | Carrageenan-induced air pouch (mice); LPS-stimulated RAW264.7 cells | Suppressed exudate volume, leukocyte infiltration, NO, iNOS, COX-2 | Not specified | biomolther.org |

| 3-bromo-4,5-dihydroxybenzaldehyde (BDB) | Allergic contact dermatitis model (mice) | Promoted Treg differentiation, upregulated TGF-β, suppressed Th1, Th2, Th17 cytokines | Not specified | nih.gov |

Biosynthetic Pathways and Natural Occurrence.

Identification in Biological Systems (e.g., plants, fungi).

While specific identification of this compound in biological systems is not extensively documented, its structural analog, 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde), is found in a variety of natural sources. It has been identified in wheat grains, wheat seedlings, and various other plants. thegoodscentscompany.com Additionally, it has been isolated from the medicinal mushroom Phellinus gilvus. thegoodscentscompany.com

The related compound, orcylaldehyde (2,4-dihydroxy-6-methylbenzaldehyde), is another naturally occurring benzaldehyde derivative. cas.org

Furthermore, lichens, which are symbiotic organisms of fungi and algae, are known to produce unique bioactive metabolites. nih.gov For instance, the lichen Parmotrema tinctorum is known to produce various secondary metabolites. nih.gov This suggests that lichens could be a potential source of diverse benzaldehyde derivatives.

Volatile compounds from mushrooms have also been a subject of investigation. A study on the mushroom Porostereum spadiceum led to the identification of 3,5-dichloro-4-methoxybenzaldehyde (B2560759), a volatile compound with antimicrobial activity. nih.gov This indicates that fungi are capable of producing a range of substituted benzaldehydes.

Elucidation of Enzymatic Biosynthesis Pathways.

The precise enzymatic biosynthesis pathway of this compound has not been fully elucidated. However, insights can be gained from the biosynthesis of related compounds.

One proposed synthetic route for 3,4-dihydroxybenzaldehyde involves the condensation of catechol with glyoxylic acid under alkaline conditions to produce 3,4-dihydroxyamygdalic acid. google.com This intermediate then undergoes oxidation and decarboxylation to yield 3,4-dihydroxybenzaldehyde. google.com

Another potential pathway involves the demethylation of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). google.com This process is a known method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde, where the methoxy (B1213986) group is removed. google.com It is plausible that a similar enzymatic demethylation could occur in nature to produce 3,4-dihydroxybenzaldehyde from vanillin.

Furthermore, the biosynthesis of 3,4-dihydroxyphenylacetic acid (DOPAC), a metabolite of dopamine, involves the oxidation of 3,4-dihydroxyphenylacetaldehyde (B32087) by aldehyde dehydrogenase. This highlights the role of aldehyde dehydrogenases in the metabolism of benzaldehyde-related compounds.

The synthesis of a labeled version of the related compound, [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde, started from non-aromatic precursors and involved several steps, including cyclization, aromatization, and formylation, to construct the substituted benzene ring. whiterose.ac.uk While a chemical synthesis, it demonstrates a potential sequence of reactions that could be mirrored by enzymatic processes in biological systems.

Role as a Natural Product or Metabolite.

This compound, as a substituted benzaldehyde, likely plays a role as a natural product or metabolite in the organisms that produce it. Benzaldehydes and other phenolic compounds in plants and fungi often serve as defense compounds against herbivores and pathogens. nih.govnih.gov For example, 3,5-dichloro-4-methoxybenzaldehyde from the mushroom Porostereum spadiceum exhibits antimicrobial activity against plant-pathogenic bacteria and fungi. nih.gov

In some cases, these compounds can act as intermediates in the biosynthesis of more complex molecules. google.comselleckchem.com For instance, 3,4-dihydroxybenzaldehyde is a precursor in the biotransformation to vanillin in cell cultures of Capsicum frutescens. selleckchem.com

Furthermore, phenolic compounds can function as signaling molecules or have roles in protecting the organism from oxidative stress due to their antioxidant properties. nih.govchemicalbook.com The presence of the dihydroxy- moiety in this compound suggests it may possess antioxidant capabilities.

As a metabolite, it could be part of a larger metabolic network. For example, 3,4-dihydroxyphenylacetic acid (DOPAC) is a neuronal metabolite of dopamine. It is possible that this compound is also a metabolite in a specific biochemical pathway within certain organisms.

Advanced Applications and Material Science Prospects for 3,4 Dihydroxy 5 Methylbenzaldehyde

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the aldehyde and the dihydroxy-substituted aromatic ring in 3,4-Dihydroxy-5-methylbenzaldehyde makes it a valuable, albeit currently underutilized, intermediate in the synthesis of more complex organic molecules. Its potential is most evident in the realms of pharmaceuticals and fine chemicals.

Precursor for Pharmaceutically Relevant Compounds

While specific pharmaceuticals derived directly from this compound are not yet prominent in the literature, the broader class of 3,4-dihydroxybenzaldehyde (B13553) derivatives serves as crucial building blocks for several important drugs. For instance, the closely related 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) is a key intermediate in the synthesis of Entacapone, a medication used in the treatment of Parkinson's disease. google.com This established synthetic pathway highlights the pharmaceutical relevance of the 3,4-dihydroxybenzaldehyde scaffold.

The potential for this compound to serve as a precursor lies in the ability of its functional groups to undergo a variety of chemical transformations. The aldehyde can be converted to other functional groups or used in condensation reactions, while the hydroxyl groups can be selectively protected and deprotected to allow for regioselective modifications of the aromatic ring. A 2002 study detailed a method for the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde, a technique that could be applicable to its 5-methyl analog and would be useful in the synthesis of alkaloids like galanthamine (B1674398) and various antimycotic agents. tandfonline.com

Table 1: Examples of Pharmaceutically Relevant Compounds from Dihydroxybenzaldehyde Derivatives

| Precursor | Synthesized Compound | Therapeutic Area |

| 3,4-Dihydroxy-5-nitrobenzaldehyde | Entacapone | Anti-Parkinson's Agent |

| 3,4-Dihydroxybenzaldehyde | Potential for Galanthamine synthesis | Alzheimer's Disease |

| 3,4-Dihydroxybenzaldehyde | Potential for Benzylidene thiazolidinediones | Antimycotic Agents |

Building Block for Fine Chemicals and Specialty Polymers

The chemical reactivity of this compound also positions it as a potential building block for a range of fine chemicals and specialty polymers. The aldehyde functionality can participate in the formation of Schiff bases, which have applications as ligands in coordination chemistry and as intermediates in organic synthesis. The dihydroxy moiety can be used to create polyester (B1180765) or polyether chains, or it can be modified to introduce other functionalities.

While no specific polymers incorporating this compound have been reported, research into polymers derived from similar dihydroxy aromatic compounds is ongoing. For example, a novel polymer, poly[p-(2,5-dihydroxy)-phenylenebenzobisoxazole] (PBOH), has been synthesized from 2,5-dihydroxyterephthalic acid and has shown interesting thermal and mechanical properties. This demonstrates the potential for dihydroxy-substituted aromatic compounds to be used in the creation of high-performance polymers. The introduction of a methyl group on the benzene (B151609) ring of this compound could be explored to fine-tune the properties of such polymers, potentially influencing their solubility, thermal stability, and mechanical strength.

Development of Functional Materials

The electronic and structural characteristics of this compound suggest its potential utility in the development of novel functional materials, particularly in the field of optics and polymer science.

Exploration in Nonlinear Optical (NLO) Material Design

Nonlinear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics. Organic molecules with a high degree of π-conjugation and a significant difference between their ground and excited state dipole moments often exhibit NLO properties. Dihydroxybenzaldehyde derivatives are being investigated for this purpose. A recent study in 2025 on a cocrystal of acridine (B1665455) with 2,4-dihydroxybenzaldehyde (B120756) demonstrated promising NLO properties. mdpi.com The calculated first and second hyperpolarizability values of this cocrystal indicated its potential for NLO applications. mdpi.com

Although this compound itself has not been the subject of such studies, its electronic structure, featuring an electron-donating hydroxyl and methyl groups and an electron-withdrawing aldehyde group attached to a π-conjugated system, suggests that it could also exhibit NLO behavior. Further research into its NLO properties, both as a single molecule and when incorporated into larger structures or cocrystals, is warranted.

Table 2: Calculated NLO Properties of a Related Dihydroxybenzaldehyde Cocrystal

| Property | Value |

| First Hyperpolarizability (β) | 5.63 × 10⁻³⁰ esu |

| Second Hyperpolarizability (γ) | 62.27 × 10⁻³⁶ esu |

| Data from a study on a cocrystal of acridine with 2,4-dihydroxybenzaldehyde. mdpi.com |

Integration into Polymeric Structures or Composites

The bifunctional nature of this compound, with its reactive aldehyde and hydroxyl groups, allows for its potential integration into polymeric structures or composites. The hydroxyl groups can be used for polycondensation reactions to form polyesters or polyethers, while the aldehyde group can be used to crosslink polymer chains or to attach the molecule to a polymer backbone as a pendant group.

The incorporation of the dihydroxy-methyl-phenyl moiety into a polymer could impart specific properties, such as enhanced thermal stability, altered solubility, or the introduction of antioxidant capabilities due to the phenolic hydroxyl groups. While specific examples of polymers containing this compound are not yet available in the literature, the principles of polymer chemistry suggest this as a viable area for future research and development.

Application as a Chemical Probe in Biological Systems

The potential for this compound to act as a chemical probe in biological systems is an area ripe for exploration. Chemical probes are small molecules used to study and manipulate biological processes. The catechol (1,2-dihydroxybenzene) moiety present in this compound is a well-known structural motif in many biologically active natural products and is known to interact with various biological targets.

The aldehyde group can be used to covalently label proteins or other biomolecules through the formation of Schiff bases with amine groups. The fluorescence properties of the molecule or its derivatives could also be exploited for imaging applications. While no studies have specifically reported the use of this compound as a chemical probe, the synthesis of a fluorescent derivative could open up possibilities for its use in cellular imaging or as a sensor for specific biological analytes. The development of such probes would require further investigation into its spectroscopic properties and its interactions with biological systems.

Conclusion and Future Research Directions

Synthesis and Structural Characterization Advances for 3,4-Dihydroxy-5-methylbenzaldehyde

The synthesis of this compound and its analogs has been approached through various organic chemistry methodologies. For instance, the synthesis of related dihydroxybenzaldehydes has been achieved through the formylation of corresponding phenols or the oxidation of benzyl (B1604629) alcohols. ontosight.ai A method for preparing 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) involves the demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. google.com Another synthetic approach describes the creation of 3,4-dihydroxy-5-methoxybenzaldehyde (B181199) from 5-bromovanillin. sciencemadness.org

Future synthetic strategies should prioritize the development of more efficient, sustainable, and scalable methods. This includes the exploration of green chemistry principles, such as the use of environmentally benign solvents and catalysts. Furthermore, advanced structural characterization techniques are pivotal. While standard spectroscopic methods provide basic structural information, future work should employ more sophisticated two-dimensional NMR and X-ray crystallography to elucidate the precise solid-state conformation and intermolecular interactions, which are crucial for understanding its biological function and for designing new derivatives.

Comprehensive Understanding of Biological Activities and Underlying Mechanisms

Preliminary research has highlighted the potential of dihydroxybenzaldehyde derivatives as biologically active agents. For example, 3,4-dihydroxybenzaldehyde (B13553) has demonstrated neuroprotective and anti-neuroinflammatory effects. nih.gov Its brominated derivative, 5-bromo-3,4-dihydroxybenzaldehyde, has been shown to protect endothelial cells from damage induced by high glucose and to possess anti-inflammatory properties. nih.govnih.gov The antioxidant capacity of dihydroxybenzaldehydes is a key area of interest, with studies indicating a relationship between the position of hydroxyl groups and antioxidant activity. wiserpub.com